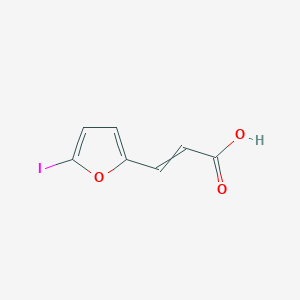

3-(5-iodofuran-2-yl)prop-2-enoic acid

Description

Strategic Importance of Halogenated Organic Compounds in Chemical Synthesis and Biological Inquiry

The introduction of halogen atoms into organic molecules is a critical strategy in modern organic synthesis and drug design. numberanalytics.combritannica.com Halogenation can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.com For instance, incorporating halogens can enhance reactivity, modify lipophilicity, improve metabolic stability, and increase binding affinity to biological targets. numberanalytics.com In synthetic chemistry, halogenated compounds, particularly organoiodides, are highly valuable intermediates. mt.com The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the most reactive and an excellent leaving group in various transformations, especially in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). britannica.com This reactivity provides a powerful tool for constructing complex molecular architectures from simpler, halogenated building blocks. In medicinal chemistry, halogenation is used to enhance the therapeutic potential of drug candidates. mt.comrsc.org

The Alpha, Beta-Unsaturated Carboxylic Acid Moiety as a Versatile Synthon in Academic Research

Alpha, beta-unsaturated carboxylic acids are important substructures found in many biologically active natural products and serve as versatile building blocks in organic synthesis. chemistryviews.orgrsc.org This functional group consists of a carbon-carbon double bond conjugated with a carboxylic acid group. This conjugation results in unique electronic properties and reactivity. libretexts.org The double bond is "activated" by the electron-withdrawing carboxylic acid, making the β-carbon susceptible to nucleophilic attack in a reaction known as Michael addition. libretexts.org This class of compounds can undergo a variety of chemical transformations, including additions to the double bond and reactions at the carboxyl group, making them key intermediates for synthesizing more complex molecules. chemistryviews.orglibretexts.org The development of efficient methods to synthesize α,β-unsaturated carboxylic acids is an active area of research. chemistryviews.orgrsc.org

Contextualizing 3-(5-Iodofuran-2-yl)prop-2-enoic Acid within Contemporary Chemical Research

This compound is a molecule that strategically combines the three previously discussed chemical motifs: a furan (B31954) ring, an iodine substituent, and an α,β-unsaturated carboxylic acid. This unique combination makes it a highly valuable and versatile building block in contemporary chemical research.

The compound serves as a bifunctional platform for molecular elaboration.

The Iodo-Furan Moiety : The iodine atom at the 5-position of the furan ring is a prime site for synthetic modification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups. This enables the synthesis of diverse libraries of furan derivatives for screening in drug discovery or for the development of new materials. The synthesis of related 2,5-disubstituted 3-iodofurans highlights the utility of such intermediates in building more complex trisubstituted furans. organic-chemistry.org

The α,β-Unsaturated Acid Moiety : The prop-2-enoic acid side chain offers another point for chemical modification. The double bond can undergo various addition reactions, and the carboxylic acid can be converted into esters, amides, or other functional groups. mdpi.com This moiety is crucial for biological activity in many compounds and can be used to tune the molecule's properties.

Research on structurally similar compounds, such as 3-(furan-2-yl)propenoic acids, demonstrates their utility as precursors for more complex molecules through reactions like hydroarylation. mdpi.com The synthesis of related iodo-furan compounds, like 4-iodofuran-2(5H)-ones, further underscores the importance of iodinated heterocycles as synthetic intermediates. organic-chemistry.org Therefore, this compound is not just a singular compound but a strategic synthon that allows chemists to explore novel chemical space by systematically modifying its distinct functional regions.

Physicochemical Properties of this compound and Related Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-(5-iodofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFNTMHXPHLWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 5 Iodofuran 2 Yl Prop 2 Enoic Acid

Reactivity Profiling of the Furan (B31954) Moiety in the Presence of the Iodine Substituent

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of an iodine atom at the 5-position significantly modulates this inherent reactivity.

Pathways for Electrophilic Aromatic Substitution on 5-Iodofuran Systems

Electrophilic aromatic substitution (EAS) on the furan ring is a well-established class of reactions. The oxygen atom in the furan ring donates electron density to the ring, making it more nucleophilic than benzene (B151609) and activating it towards electrophiles. This activation is most pronounced at the C2 and C5 positions. In the case of 3-(5-iodofuran-2-yl)prop-2-enoic acid, the 5-position is already substituted with an iodine atom. The remaining open positions for substitution are C3 and C4.

The iodine atom, being a halogen, exerts a dual electronic effect on the furan ring. It is an inductively electron-withdrawing group due to its electronegativity, which deactivates the ring towards electrophilic attack compared to unsubstituted furan. However, through resonance, the lone pairs on the iodine atom can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. In the context of the furan ring, this corresponds to the C4 position.

Therefore, electrophilic aromatic substitution on this compound is expected to be slower than on a non-halogenated analogue and to occur predominantly at the C4 position. The reaction would proceed through a standard EAS mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Stability of Intermediate | Predicted Major Product |

|---|---|---|

| C4 | Resonance-stabilized by the adjacent oxygen and the directing effect of iodine. | 3-(4-E-5-iodofuran-2-yl)prop-2-enoic acid |

Nucleophilic Additions and Substitutions on the Furan Core

Direct nucleophilic aromatic substitution (SNAr) on an electron-rich ring like furan is generally difficult. However, the presence of the electron-withdrawing iodine atom can make the ring more susceptible to nucleophilic attack, particularly at the carbon atom bearing the iodine (ipso-substitution). For an SNAr reaction to occur, a strong nucleophile and typically harsh reaction conditions or a suitable activating group are required.

A plausible mechanism for ipso-substitution of the iodine atom would involve the nucleophilic attack at C5, forming a Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the iodide ion would lead to the substituted product.

Another possibility for nucleophilic interaction involves the reaction of organometallic reagents with the iodofuran. For instance, in the presence of a suitable transition metal catalyst, the carbon-iodine bond can undergo oxidative addition, leading to an organometallic intermediate that can then react with various nucleophiles.

Mechanistic Studies of Reactions Involving the Alpha, Beta-Unsaturated Carboxylic Acid System

The acrylic acid moiety in this compound is an electrophilic system, susceptible to nucleophilic attack at the beta-carbon (conjugate addition) and participation in pericyclic reactions.

Conjugate Addition Reactions (Michael Additions)

The double bond in the alpha, beta-unsaturated carboxylic acid system is activated towards nucleophilic attack by the electron-withdrawing effect of the carboxylic acid group. This makes the beta-carbon electrophilic and prone to attack by a wide range of soft nucleophiles in a reaction known as the Michael addition.

The mechanism involves the attack of the nucleophile on the beta-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The reactivity of the system towards Michael donors is influenced by the electronic nature of the substituent on the furan ring. The 5-iodofuran-2-yl group, being electron-withdrawing, is expected to enhance the electrophilicity of the beta-carbon, thereby facilitating the Michael addition.

Table 2: Common Michael Donors and Expected Products

| Michael Donor | Product of Conjugate Addition |

|---|---|

| Thiols (R-SH) | 3-(5-iodofuran-2-yl)-3-(alkylthio)propanoic acid |

| Amines (R₂NH) | 3-(dialkylamino)-3-(5-iodofuran-2-yl)propanoic acid |

Pericyclic Reactions and Cycloadditions

The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. However, the aromaticity of the furan ring means that it is a relatively unreactive diene. The presence of electron-withdrawing substituents on the furan ring, such as the iodine atom and the acrylic acid side chain, further decreases its reactivity as a diene in normal electron demand Diels-Alder reactions. nih.gov This is because these groups lower the energy of the highest occupied molecular orbital (HOMO) of the furan diene, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

Conversely, the acrylic acid moiety can act as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the 5-iodofuran-2-yl group would be expected to lower the LUMO energy of the dienophile, making it more reactive towards electron-rich dienes.

The molecule can also potentially undergo [2+2] photocycloadditions, where the double bond of the acrylic acid system reacts with another alkene upon photochemical activation.

The Influence of the Iodine Atom on Reaction Selectivity and Rate

On the Furan Ring: The primary influence of the iodine atom on the furan ring is its deactivating and ortho, para-directing effect in electrophilic aromatic substitutions. The deactivation arises from its inductive electron withdrawal, which makes the ring less nucleophilic and slows down the rate of reaction. The directing effect, a consequence of resonance, channels incoming electrophiles to the C4 position. In nucleophilic reactions, the C-I bond provides a potential site for substitution.

On the Alpha, Beta-Unsaturated System: The electron-withdrawing nature of the 5-iodofuran-2-yl group enhances the electrophilicity of the beta-carbon of the acrylic acid moiety. This is expected to increase the rate of Michael addition reactions compared to analogues with electron-donating groups on the furan ring. This effect can be qualitatively understood by considering the Hammett substituent constants (σ). While specific σ values for the 5-iodofuran-2-yl group are not readily available, the constants for similar electron-withdrawing groups suggest a positive σ value, which correlates with an increased rate for reactions that are facilitated by electron-poor substrates.

Table 3: Summary of the Influence of the Iodine Atom on Reactivity

| Reaction Type | Effect of Iodine | Mechanistic Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating, C4-directing | Inductive withdrawal deactivates; resonance directs ortho/para. |

| Nucleophilic Aromatic Substitution | Potential for ipso-substitution | C-I bond is a potential leaving group site. |

| Michael Addition | Activating | Electron-withdrawing nature of the iodofuran moiety increases the electrophilicity of the β-carbon. |

| Diels-Alder (Furan as diene) | Deactivating | Electron-withdrawing groups lower the HOMO energy of the diene. |

Iodine as a Directing Group and Activating Moiety

The iodine atom at the C5 position of the furan ring in this compound plays a crucial role in dictating the regioselectivity of subsequent chemical transformations. This influence stems from a combination of electronic and steric effects. While halogens are traditionally considered deactivating ortho-, para-directors in electrophilic aromatic substitution on benzene rings due to their inductive electron-withdrawing and mesomeric electron-donating properties, their effect on a five-membered heterocyclic ring like furan is nuanced.

The iodine atom, being the largest and most polarizable non-radioactive halogen, can engage in halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine (the σ-hole) can interact with a Lewis base. vhu.edu.vn This interaction can influence the conformation of the molecule and the trajectory of incoming reagents.

In the context of electrophilic substitution, the iodine atom can direct incoming electrophiles to specific positions on the furan ring. While the furan ring itself is electron-rich and prone to electrophilic attack, the position of substitution is governed by the substituents present. The bulky iodine atom can sterically hinder attack at the adjacent C4 position, thereby directing electrophiles to other available sites.

Furthermore, the carbon-iodine bond can be activated for cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in transition-metal-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the C5 position, highlighting the role of iodine as an activating moiety for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | 485 |

| C-Cl | 346 |

| C-Br | 293 |

| C-I | 218 |

This table illustrates the relative weakness of the C-I bond, which contributes to its higher reactivity in cross-coupling reactions.

Research on related iodofuran compounds has demonstrated the utility of the iodine substituent in directing synthesis. For instance, 2,5-disubstituted 3-iodofurans are valuable intermediates that can be further functionalized via the iodine atom to produce trisubstituted furans. organic-chemistry.org

Advanced Structural Characterization and Computational Chemistry Applied to 3 5 Iodofuran 2 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For 3-(5-iodofuran-2-yl)prop-2-enoic acid, DFT calculations can provide a detailed understanding of how the interplay between the electron-rich furan (B31954) ring, the electron-withdrawing acrylic acid group, and the polarizable iodine atom dictates the molecule's behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be delocalized primarily over the furan ring and the prop-2-enoic double bond, which are the most electron-rich parts of the molecule. The LUMO is likely centered on the acrylic acid moiety and the C-I bond, indicating these are the most probable sites for nucleophilic attack. DFT calculations on related furan acrylic acids have shown that the HOMO and LUMO are delocalized across the π-system, and similar distributions are anticipated for the iodo-derivative. researchgate.net

The charge distribution, often analyzed using methods like Mulliken population analysis, reveals the partial atomic charges across the molecule. The oxygen atoms of the carboxyl group and the furan ring are expected to carry significant negative charges, while the carbonyl carbon and the carbon atom bonded to the iodine are predicted to be electrophilic centers. This charge distribution is crucial for understanding electrostatic interactions and predicting sites of protonation or reaction with charged species. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties Note: These values are representative examples based on calculations for similar furan-based compounds and are intended for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability |

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most favorable reaction pathways.

For this compound, several reactions could be computationally modeled. For instance, the Diels-Alder reaction, a common transformation for furan derivatives, could be investigated. researchgate.net DFT calculations would identify the transition state structure for the cycloaddition, determine the activation energy, and predict the stereochemical outcome of the reaction. Similarly, the mechanism of electrophilic addition to the double bond, such as hydroarylation in the presence of a superacid, can be modeled. nih.govresearchgate.net Such studies involve locating the protonated intermediates and transition states, providing insights into the regioselectivity and reaction kinetics, which are often challenging to determine experimentally. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and intermolecular interactions in different environments, such as in solution. psu.eduresearchgate.net

For this compound, a key area of interest is the rotational freedom around the single bond connecting the furan ring and the acrylic acid moiety. MD simulations can explore the conformational landscape to determine the most stable rotamers and the energy barriers between them. whiterose.ac.uk Furthermore, simulations in an aqueous environment would reveal the explicit hydrogen bonding patterns between the carboxylic acid group and water molecules, as well as how the hydrophobic furan ring structures the surrounding solvent. These simulations can also predict how molecules of this compound might aggregate in solution, which is crucial for understanding its solubility and potential for self-assembly.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable experimental tool for determining the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure.

The stereochemistry of the double bond is readily confirmed by the ¹H-¹H coupling constant (J-coupling) between the vinylic protons, with a value typically around 15-18 Hz indicating a trans (E) configuration. Conformational preferences around the single bonds can be investigated by analyzing vicinal proton-proton coupling constants. nih.gov For the CH-CH bond in the propenoic acid chain, these couplings can be used with the Karplus equation to estimate the dihedral angles and thus the populations of different rotamers (e.g., syn-periplanar vs. anti-periplanar). nih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between protons, providing crucial information about the preferred orientation of the furan ring relative to the acrylic acid side chain. DFT calculations are often used in conjunction with experimental NMR to predict chemical shifts and coupling constants, aiding in the correct assignment of complex spectra. globalresearchonline.net

Table 2: Representative ¹H NMR Chemical Shifts and Coupling Constants Note: These are predicted values based on known data for 3-(furan-2-yl)propenoic acid and its derivatives. Actual values may vary.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| H (vinylic, α to COOH) | 6.3 - 6.5 | Doublet | ~15.7 |

| H (vinylic, β to COOH) | 7.4 - 7.6 | Doublet | ~15.7 |

| H (furan, position 3) | 6.5 - 6.7 | Doublet | ~3.4 |

| H (furan, position 4) | 6.8 - 7.0 | Doublet | ~3.4 |

X-ray Diffraction Studies of Crystalline Forms and Cocrystals of this compound and Its Derivatives

Of particular interest would be the intermolecular interactions that dictate the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form hydrogen-bonded dimers or chains. The iodine atom can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the iodine (the σ-hole) interacts with a nucleophile, such as an oxygen atom from a neighboring molecule.

Furthermore, X-ray diffraction is the primary tool for studying cocrystals, which are multi-component crystals formed between a target molecule and a coformer. nih.gov By cocrystallizing this compound with other molecules (e.g., pyridine (B92270) derivatives or other hydrogen bond acceptors), it is possible to create new solid forms with potentially modified physical properties, such as solubility or stability. X-ray diffraction would be essential to confirm the formation of a true cocrystal and to analyze the new network of intermolecular interactions.

Analysis of Non-Covalent Interactions via Hirshfeld Surfaces and Quantum Theory of Atoms in Molecules (QTAIM)

To gain a deeper, quantitative understanding of the intermolecular interactions identified by X-ray diffraction, advanced analytical methods are employed.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density, which can be derived from high-resolution X-ray diffraction data or from DFT calculations. nih.govresearchgate.net QTAIM defines atoms as distinct regions of space and can identify "bond paths" between atoms that are interacting. At a specific point along this path, called the bond critical point (BCP), the properties of the electron density (ρ) and its Laplacian (∇²ρ) can be calculated. The values at the BCP allow for the classification of the interaction. For example, small values of ρ and a positive Laplacian are characteristic of closed-shell interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. QTAIM analysis of furan clusters has been used to successfully identify and classify the various non-covalent interactions holding the molecules together. nih.govresearchgate.net Applying QTAIM to the crystal structure of this compound would provide unambiguous evidence for specific intermolecular interactions and quantify their strength.

Investigation of Biological Activities and Molecular Interactions of 3 5 Iodofuran 2 Yl Prop 2 Enoic Acid Derivatives in Research Models

In Vitro Anti-infective Research Potential of Furan-based Carboxylic Acids

The furan (B31954) nucleus is a component of many compounds with established therapeutic efficacy, sparking interest in the anti-infective properties of its derivatives. researchgate.netresearchgate.net

In laboratory settings, furan-based carboxylic acids have demonstrated potential antibacterial effects against a variety of pathogens. ijabbr.com Studies have shown that these compounds can suppress the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govmdpi.comnih.gov For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been found to inhibit E. coli with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. ijabbr.commdpi.com The antimicrobial activity of these compounds is often attributed to their lipophilicity, which allows them to penetrate bacterial cell membranes. mdpi.com The presence of halogen substituents, such as iodine, on the furan ring can modulate this activity.

Table 1: In Vitro Antibacterial Activity of Select Furan Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | ijabbr.commdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | 230-300 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The antifungal potential of furan-based carboxylic acids is an active area of research. nih.gov Studies have evaluated these compounds against various fungal species, including clinically relevant yeasts like Candida albicans. nih.govmdpi.comnih.gov For example, (E)-3-(furan-2-yl)acrylic acid showed inhibitory effects on several Candida species with MIC values ranging from 64 to 512 µg/mL. nih.gov Similarly, other 3-(furan-2-yl)propenoic acid derivatives demonstrated good activity against C. albicans at a concentration of 64 µg/mL. mdpi.comresearchgate.net

The proposed mechanisms for their antifungal action often involve the disruption of the fungal cell membrane's integrity. nih.gov A primary target is the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane. nih.govdavidmoore.org.uk By inhibiting key enzymes in this pathway, such as 14α-demethylase, these compounds can lead to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth or cell death. nih.govdavidmoore.org.uk Some furan derivatives have been observed to exhibit a fungistatic profile, similar to fluconazole, by inhibiting the morphological transition of C. albicans from yeast to hyphal form, a key virulence factor. nih.gov

Table 2: In Vitro Antifungal Activity of Select Furan Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-3-(Furan-2-yl)acrylic acid | Candida spp. | 64 - 512 | nih.gov |

| 3-(Furan-2-yl)propenoic acid derivatives | Candida albicans | 64 | mdpi.comresearchgate.net |

| Nitrofuran derivatives | Candida spp. | ≥ 250 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Exploration of Enzyme Inhibitory Properties and Structure-Activity Relationships (in vitro)

The ability of furan-based carboxylic acids to act as enzyme inhibitors is a significant focus of research, as this mechanism underlies many therapeutic interventions.

In vitro assays have identified furan derivatives as inhibitors of various enzymes. For example, certain furan-2-yl(phenyl)methanone derivatives have shown more potent inhibitory activity against protein tyrosine kinase (PTK) than the reference compound, genistein, with IC₅₀ values as low as 2.72 µM. mdpi.com Other studies have explored furan carboxylate derivatives as inhibitors of ATP-citrate lyase (ACL), an enzyme implicated in cancer metabolism, discovering a potent inhibitor with an IC₅₀ of 4.1 µM. nih.gov

Kinetic studies are crucial for understanding the mechanism of inhibition. For instance, investigations into furan/thiophene-2-carboxamide derivatives revealed their inhibitory constants (Ki) against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values of 0.10 mM and 0.07 mM, respectively, for one derivative. bohrium.com Carboxylic acid-bearing molecules can inhibit metalloenzymes like carbonic anhydrases through various modes, including direct binding to the catalytic zinc ion or by anchoring to the zinc-bound water molecule. nih.gov

Table 3: Enzyme Inhibitory Activity of Select Furan Derivatives

| Compound Class | Target Enzyme | IC₅₀ / Ki | Reference |

|---|---|---|---|

| Furan-2-yl(phenyl)methanone derivative | Protein Tyrosine Kinase (PTK) | 2.72 µM (IC₅₀) | mdpi.com |

| Furan carboxylate derivative | ATP-citrate lyase (ACL) | 4.1 µM (IC₅₀) | nih.gov |

| Furan/thiophene-2-carboxamide derivative | Acetylcholinesterase (AChE) | 0.10 mM (Ki) | bohrium.com |

This table is interactive. Click on the headers to sort the data.

Molecular docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a 3-(5-iodofuran-2-yl)prop-2-enoic acid derivative, and its protein target. nih.gov These studies provide insights into the binding mode and affinity, helping to explain the structure-activity relationships observed in experimental assays. researchgate.net

In Vitro Antiproliferative and Cytotoxic Studies in Cellular Systems

The potential of furan derivatives as anticancer agents is being actively investigated using various human carcinoma cell lines in vitro. mdpi.comnih.gov These studies assess the ability of the compounds to inhibit cell proliferation and induce cytotoxicity.

Research has shown that certain furan-based derivatives exhibit significant cytotoxic activity against cancer cell lines such as breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colon cancer (HCT-116). mdpi.comnih.govresearchgate.net For instance, specific furan-based compounds displayed potent activity against MCF-7 cells with IC₅₀ values as low as 2.96 µM. nih.gov Similarly, certain furo[2,3-d]pyrimidine-based derivatives have demonstrated superior cytotoxicity against HCT-116 cells compared to the standard drug Sorafenib, with an IC₅₀ value of 3.37 µM. researchgate.net The presence of an iodine atom in related structures has also been associated with antiproliferative effects in cancer cell lines, suggesting a potential role for this halogen in enhancing cytotoxic activity. nih.gov

The mechanisms underlying these antiproliferative effects are thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Further research aims to elucidate the specific molecular targets and signaling pathways affected by these compounds in cancer cells.

Table 4: In Vitro Antiproliferative Activity of Select Furan Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Furan-based derivative | MCF-7 (Breast Cancer) | 2.96 | nih.gov |

| Furo[2,3-d]pyrimidine derivative | HCT-116 (Colon Cancer) | 3.37 | researchgate.net |

| Furo[2,3-d]pyrimidine derivative | HepG2 (Liver Cancer) | 10.40 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Screening against Diverse Cancer Cell Lines (in vitro)

Derivatives of this compound, particularly those incorporating pyrazole (B372694) and chalcone (B49325) moieties, have been evaluated for their in vitro anticancer activities against a panel of human cancer cell lines. The cytotoxic effects are generally assessed using standard methods such as the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency.

Research has indicated that certain furan-containing chalcone derivatives exhibit promising activity. For instance, a novel chalcone derivative, compound 7g, which integrates a furan-pyrazole structure, demonstrated notable cytotoxicity against human hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines. nih.govd-nb.info The activity of these derivatives often varies based on the specific substitutions on the aromatic rings. d-nb.info

Some thienopyrimidine derivatives, which are structurally related heterocyclic compounds, have also shown selective cytotoxicity against cancer cell lines like HepG2 and breast cancer (MCF7), with significantly higher IC50 values against normal fibroblast cells, indicating a degree of selectivity for cancer cells. researchgate.net Halogenated benzofuran (B130515) derivatives have also been reported to exhibit antiproliferative effects against various tumor cells. mdpi.com

Below is an interactive data table summarizing the cytotoxic activity of representative furan-containing derivatives against various cancer cell lines.

Elucidation of Cellular Mechanisms Underlying Cytotoxicity (e.g., apoptosis induction, cell cycle arrest)

The cytotoxic effects of furan derivatives are often underpinned by the induction of programmed cell death (apoptosis) and interference with the cell cycle progression in cancer cells.

Studies on potent cytotoxic compounds have shown that they can induce cell cycle arrest, primarily at the S and G2/M phases. nih.govnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For example, some novel anticancer heterocyclic derivatives based on 4H-benzo[h]chromene were found to cause cell cycle arrest at the S and G2/M phases, which subsequently leads to apoptosis. nih.gov Similarly, certain chalcone derivatives have been observed to induce cell cycle arrest at the G2/M phase in ovarian cancer cells. mdpi.com

The induction of apoptosis is a key mechanism of action for many anticancer agents. In the context of furan derivatives, this is often associated with the activation of caspases, which are crucial executioners of apoptosis. Research has shown that some derivatives can cause a significant increase in the expression of executive caspase 3. researchgate.net Furthermore, DNA fragmentation, a hallmark of apoptosis, has been observed in cancer cells treated with these compounds. nih.govd-nb.infonih.gov The pro-apoptotic activity of some derivatives is also linked to the upregulation of the tumor suppressor protein p53. researchgate.net

Modulation of Key Biological Pathways and Signaling Cascades (in vitro)

Effects on Inflammatory Pathways (e.g., NF-κB inhibition)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, contributing to tumor growth and survival. Some heterocyclic compounds, including derivatives that are structurally related to this compound, have been shown to inhibit this pathway.

For instance, curcumin (B1669340) analogs, which contain heterocyclic rings, have been investigated for their ability to inhibit NF-κB. nih.govnih.gov One such analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), demonstrated potent inhibition of NF-κB DNA binding and nuclear translocation. nih.gov The mechanism of inhibition often involves targeting key kinases in the NF-κB pathway, such as IκB kinase (IKK). EF31 was found to be a significantly more potent inhibitor of IKKβ compared to other analogs. nih.gov Another chalcone derivative was also found to modulate the NF-κB signaling pathway in ovarian cancer cells. mdpi.com This inhibition of NF-κB activity can lead to a reduction in the expression of downstream inflammatory mediators, such as pro-inflammatory cytokines. nih.gov

Other Receptor Binding and Signaling Modulations

Beyond their anticancer and anti-inflammatory activities, furan-based compounds have been explored for their ability to modulate other biological targets. One notable area of research is their interaction with neurotransmitter receptors.

A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs have been designed and synthesized as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds displayed varying potencies and agonist efficacies among the different NMDA receptor subtypes (GluN1/2A-D), with some analogs showing nanomolar potency and functional selectivity for specific subtypes. nih.gov This highlights the potential of the furan scaffold in developing subtype-selective NMDA receptor modulators, which could have therapeutic applications in neurological and psychiatric disorders. nih.gov

Emerging Research Frontiers and Academic Utility of 3 5 Iodofuran 2 Yl Prop 2 Enoic Acid As a Chemical Platform

Integration into Combinatorial Chemistry and Library Synthesis for Bioactive Screening

The structure of 3-(5-iodofuran-2-yl)prop-2-enoic acid is exceptionally well-suited for combinatorial chemistry and the synthesis of compound libraries for bioactive screening. The molecule possesses two distinct and orthogonally reactive sites: the carboxylic acid group and the carbon-iodine bond on the furan (B31954) ring. This duality allows for a two-dimensional diversification strategy to rapidly generate a large number of structurally distinct analogs.

The carbon-iodine bond is a highly effective "handle" for a wide array of palladium-catalyzed cross-coupling reactions. organic-chemistry.org This enables the introduction of diverse substituents at the 5-position of the furan ring. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, thereby accessing a vast chemical space. For instance, coupling with various boronic acids (Suzuki) can introduce a range of aryl or heteroaryl groups, while coupling with terminal alkynes (Sonogashira) can append alkynyl moieties. researchgate.net

Simultaneously, the prop-2-enoic acid moiety can be readily converted into a variety of functional groups, most commonly esters and amides. By reacting the parent acid with a diverse panel of alcohols or amines, another layer of structural diversity is introduced. The combination of these two approaches allows for the systematic construction of large compound libraries from a single, advanced precursor. Research has shown that libraries based on the furan scaffold can yield compounds with significant antimicrobial and anticancer activities. nih.gov

| Coupling Partner at C5-Iodo Position (e.g., Suzuki Coupling) | Amine/Alcohol for Acyl Group Modification | Potential Biological Target Area |

|---|---|---|

| Phenylboronic acid | Morpholine | Antimicrobial |

| Thiophene-2-boronic acid | Benzylamine | Anticancer |

| Pyridine-3-boronic acid | Ethanol | Enzyme Inhibition |

| 4-Methoxyphenylboronic acid | Piperidine | Receptor Agonist/Antagonist |

Application in Supramolecular Chemistry and Materials Science

The unique combination of functional groups in this compound makes it a compelling building block for supramolecular chemistry and materials science. The self-assembly of molecules into ordered, non-covalent structures is governed by specific intermolecular interactions, and this compound features several key motifs capable of directing such assembly. nih.gov

Hydrogen Bonding : The carboxylic acid group is a powerful and highly directional hydrogen bond donor and acceptor. It readily forms robust dimeric synthons (R²₂(8) motif) with other carboxylic acid molecules, a foundational interaction in supramolecular chemistry. researchgate.net This can lead to the formation of one-dimensional chains or more complex networks. nih.gov

Halogen Bonding : The iodine atom acts as a halogen bond donor. researchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.gov This interaction is increasingly being used as a tool in crystal engineering to guide the formation of specific solid-state architectures. rsc.orgresearchgate.net The iodine on the furan ring can interact with Lewis basic sites such as carbonyl oxygens or nitrogen atoms on adjacent molecules.

π-π Stacking : The electron-rich furan ring and the conjugated acrylic system can participate in π-π stacking interactions, which help to stabilize layered or columnar structures.

The interplay of these interactions allows for the rational design of complex supramolecular organic frameworks (SOFs) and crystalline materials. mdpi.com Furthermore, furan-based carboxylic acids are recognized as valuable precursors for bio-based polymers, suggesting that derivatives of this compound could be explored for the synthesis of novel functional polymers and materials. nih.gov

| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Forms strong, directional dimers and chains. |

| Iodine (-I) | Halogen Bonding | Directs crystal packing via interaction with Lewis bases. researchgate.netnih.gov |

| Furan Ring & Acrylate (B77674) System | π-π Stacking | Stabilizes layered structures. |

Development of Advanced Catalytic Systems Utilizing the Iodofuran Scaffold

The iodofuran scaffold is not only a substrate for catalytic reactions but also holds potential as a component of advanced catalytic systems. The carbon-iodine bond is one of the most reactive C(sp²)-X bonds in palladium-catalyzed cross-coupling reactions, undergoing oxidative addition to the palladium(0) center more readily than the corresponding bromide or chloride. organic-chemistry.org This high reactivity makes this compound an excellent starting material for the synthesis of complex, polysubstituted furan derivatives. organic-chemistry.org

Beyond its role as a substrate, the furan moiety itself can be incorporated into ligands for transition metal catalysts. The oxygen atom in the furan ring can act as a coordinating atom, and the rigid ring structure can be used to build specific ligand geometries. By using the C-I bond as a synthetic handle, the this compound scaffold can be elaborated into more complex structures, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These tailored ligands could then be used to create new catalysts with unique reactivity or selectivity for various organic transformations. For example, palladium complexes with specialized ligands are used in domino Sonogashira coupling/cyclization reactions to synthesize other heterocyclic systems like benzofurans. nih.gov The development of catalysts based on renewable furan feedstocks is also an area of growing interest in green chemistry. frontiersin.orgnih.gov

| Reaction Type | Bond Formed | Significance |

|---|---|---|

| Suzuki Coupling | C-C (Aryl/Vinyl) | Access to biaryl and conjugated systems. |

| Sonogashira Coupling | C-C (Alkynyl) | Synthesis of conjugated enynes. researchgate.net |

| Heck Coupling | C-C (Alkenyl) | Formation of substituted alkenes. |

| Buchwald-Hartwig Amination | C-N | Synthesis of arylamines. |

| Carbonylative Coupling | C-C=O | Introduction of carbonyl functionalities. mdpi.com |

Prospects in Radiopharmaceutical Chemistry (e.g., radioiodination for imaging)

The field of nuclear medicine relies on radiopharmaceuticals—biologically active molecules tagged with a radioisotope—for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radiotherapy. nih.gov The presence of a stable iodine atom in this compound makes it an ideal precursor for radioiodination.

Several medically important iodine radioisotopes can be incorporated into the molecule, typically through an isotopic exchange reaction or via an intermediate such as a trialkylstannyl derivative. nih.gov The choice of isotope determines the application:

Iodine-123 (¹²³I) is a gamma emitter used for SPECT imaging.

Iodine-124 (¹²⁴I) is a positron emitter used for PET imaging, which offers higher resolution and sensitivity than SPECT. nih.gov

Iodine-125 (¹²⁵I) is used primarily in preclinical research and for in vitro assays.

Iodine-131 (¹³¹I) emits both gamma rays (for imaging) and beta particles (for therapy), making it a "theranostic" agent.

The development of new molecular probes for PET and SPECT is a major research focus. researchgate.net By attaching a radioiodine isotope to the furan scaffold, and potentially modifying the carboxylic acid group to improve biological targeting, novel radiotracers could be developed. The synthesis of radiopharmaceuticals from natural product scaffolds is a promising strategy for creating new theranostic agents. mdpi.com The furan core provides a stable and biocompatible base for designing probes for imaging specific biological processes or diseases.

| Isotope | Half-life | Emission Type | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET Imaging |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | Therapy and SPECT Imaging |

Theoretical and Computational Advances in Predicting Novel Reactivity and Biological Functionality

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), provide powerful tools for understanding and predicting the properties of molecules like this compound. semanticscholar.org These in silico approaches can accelerate research by prioritizing synthetic targets and providing mechanistic insights that are difficult to obtain experimentally.

DFT calculations can be used to determine a wide range of molecular properties:

Electronic Properties : Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for predicting sites of electrophilic or nucleophilic attack. mdpi.com

Reactivity Descriptors : Quantifying global reactivity through indices such as chemical hardness and electrophilicity, which can help explain the molecule's behavior in reactions. mdpi.com

Reaction Mechanisms : Modeling transition states and reaction pathways to understand how a reaction proceeds and to predict its energy barriers. Studies on related furan acrylic acids have used DFT to investigate reaction intermediates and elucidate mechanisms. nih.govresearchgate.net

Spectroscopic Properties : Simulating vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.

Furthermore, computational methods like molecular docking can predict how this compound and its derivatives might bind to the active site of a biological target, such as an enzyme or receptor. This allows for the virtual screening of entire combinatorial libraries, helping to identify promising candidates for synthesis and biological testing, thus streamlining the drug discovery process.

| Computational Method | Predicted Property/Insight | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Geometry, Electronic Structure (HOMO/LUMO), Reaction Energies | Predicting reactivity and stability. semanticscholar.org |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies (UV-Vis Spectra) | Understanding photophysical properties. |

| Transition State Theory | Reaction Pathways and Activation Barriers | Elucidating reaction mechanisms. nih.gov |

| Molecular Docking | Binding Affinity and Mode to Biological Targets | Virtual screening for drug discovery. |

Q & A

Q. What are the established synthetic routes for 3-(5-iodofuran-2-yl)prop-2-enoic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves iodination of furan precursors followed by coupling with propenoic acid derivatives. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the iodofuran moiety, with careful control of reaction temperature (50–80°C) and stoichiometric ratios to minimize side reactions. Cyclization steps, as seen in analogous furan derivatives, often employ acidic catalysts like boron trifluoride diethyl etherate to stabilize intermediates . Purification via reversed-phase HPLC (C18 column, methanol/water gradient) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- NMR : H and C NMR to verify furan ring substitution patterns and propenoic acid conjugation.

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and 600–800 cm (C-I stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns from iodine.

Purity is assessed via HPLC (UV detection at 254 nm) with calibration against certified reference standards . X-ray crystallography, as applied to structurally related iodinated compounds, resolves ambiguous stereochemistry .

Advanced Research Questions

Q. What strategies optimize stereochemical outcomes during the synthesis of this compound?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts) can control stereochemistry at the propenoic acid α-position. Computational modeling (DFT calculations) predicts transition-state energetics to guide catalyst selection . For example, solvent polarity adjustments (e.g., DMF vs. THF) may stabilize specific conformers, as observed in related furan systems .

Q. How can researchers resolve contradictions in reported biological activities of iodinated furan derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

- Standardized Assays : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with rigorous controls.

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design quality .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., iodine position, furan substituents) to isolate bioactive motifs .

Q. What computational approaches predict the reactivity and stability of this compound under physiological conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density distribution to predict sites of electrophilic/nucleophilic attack. For example, iodine’s electron-withdrawing effect increases furan ring electrophilicity .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and pH-dependent stability (e.g., protonation of the carboxylic acid group at physiological pH 7.4) .

Q. How can mechanistic studies elucidate the acid’s stability under varying thermal and photolytic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy under controlled temperatures (25–80°C) and light exposure (UV vs. visible light).

- Degradation Product Analysis : LC-MS identifies byproducts (e.g., decarboxylation or iodine loss).

- Accelerated Stability Testing : Use Q10 (Arrhenius) models to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.